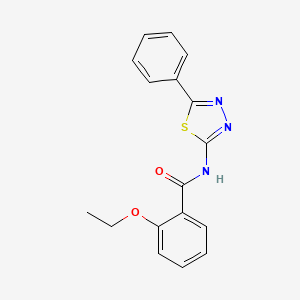

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of thiadiazole . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers have explored its potential to inhibit the growth of bacterial strains, making it a candidate for novel antimicrobial agents . Further studies are needed to understand its mechanism of action and optimize its efficacy.

Antiproliferative Activity

In the realm of cancer research, this compound has shown promise as an antiproliferative agent. It was evaluated against human cervix carcinoma (HeLa) and rat brain tumor cells (C6). The results indicated inhibition of cell proliferation, suggesting its potential as a cytotoxic agent . However, more detailed investigations are warranted to elucidate its specific targets and pathways.

Antioxidant Properties

Researchers have explored the antioxidant activity of this compound. Antioxidants play a crucial role in protecting cells from oxidative damage. Investigating its radical-scavenging abilities and potential protective effects against oxidative stress could provide valuable insights .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their biological effects .

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the inhibition of cell proliferation .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activities and antiproliferative activities against certain cell lines .

Action Environment

The action, efficacy, and stability of 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-20-19-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBARNFFOVILSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)

![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)